

Butyl Isovalerate: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isovalerate is a volatile ester commonly found in fruits and used as a flavoring and fragrance agent.[1][2] Its distinct chemical and physical properties make it a suitable candidate for use as an analytical standard in the development and validation of chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the use of **butyl isovalerate** as a standard, including method validation parameters based on established quidelines.

Chemical and Physical Properties of **Butyl Isovalerate**:

Property	Value	
Synonyms	Butyl 3-methylbutanoate, Isovaleric acid butyl ester	
CAS Number	109-19-3	
Molecular Formula	C9H18O2	
Molecular Weight	158.24 g/mol [1]	
Density	0.858 g/mL at 25 °C[1]	
Boiling Point	175 °C	
Appearance	Colorless liquid	
Odor	Fruity, apple-like	

Experimental Protocols Gas Chromatography (GC-FID) Method

This protocol outlines a general procedure for the quantification of **butyl isovalerate** using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). The parameters are based on methods used for the analysis of similar esters and volatile compounds.[3][4]

2.1.1. Standard Preparation:

- Primary Stock Solution (1000 μg/mL): Accurately weigh approximately 100 mg of pure **butyl isovalerate** standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or ethanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 $\mu g/mL$).

2.1.2. Instrumentation and Conditions:

Parameter	Recommended Setting	
Instrument	Gas Chromatograph with FID	
Column	HP-INNOWax (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent	
Carrier Gas	Helium or Nitrogen, at a constant flow rate of 1 mL/min	
Injector Temperature	250 °C	
Injection Volume	1 μL (split or splitless, depending on concentration)	
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes	
Detector Temperature	280 °C	
Data Acquisition	Chromatography data system	

2.1.3. Analytical Method Validation:

The analytical method should be validated according to established guidelines (e.g., ICH, FDA) to ensure it is suitable for its intended purpose.[5][6] Key validation parameters are summarized in the table below. The provided values are examples based on similar compound analyses and should be experimentally determined for **butyl isovalerate**.[3][7]

Validation Parameter	Acceptance Criteria	Example Data (for analogous compounds)
Linearity (R²)	≥ 0.995	0.999
Range	To be defined by the linear range	1 - 100 μg/mL
Accuracy (% Recovery)	80 - 120%	95 - 105%
Precision (% RSD)	≤ 15%	< 5%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	~5 mg/L
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1	~15 mg/L

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a general reverse-phase HPLC method for the analysis of **butyl isovalerate**. As **butyl isovalerate** lacks a strong chromophore, UV detection at lower wavelengths is necessary.

2.2.1. Standard Preparation:

Follow the same procedure as outlined in section 2.1.1, using the mobile phase as the diluent.

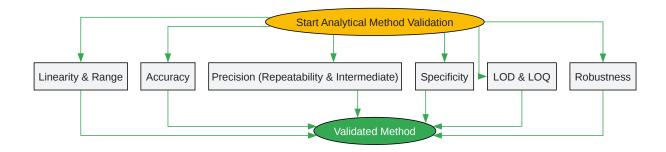
2.2.2. Instrumentation and Conditions:

Parameter	Recommended Setting	
Instrument	HPLC with UV Detector	
Column	C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)	
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v), isocratic	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Injection Volume	10 μL	
UV Detection Wavelength	210 nm	
Data Acquisition	Chromatography data system	

2.2.3. Analytical Method Validation:

Similar to the GC-FID method, the HPLC-UV method must be validated. The table below provides typical acceptance criteria and example data from analogous methods.[8][9]

Validation Parameter	Acceptance Criteria	Example Data (for analogous compounds)
Linearity (R²)	≥ 0.995	0.998
Range	To be defined by the linear range	10 - 250 μg/mL
Accuracy (% Recovery)	80 - 120%	92.1 - 105.9%[9]
Precision (% RSD)	≤ 15%	< 2%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	~0.2 mg/L
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1	~0.6 mg/L


Visualizations

Click to download full resolution via product page

Workflow for the preparation of **butyl isovalerate** standard solutions.

Click to download full resolution via product page

Key parameters for the validation of an analytical method.

Conclusion

Butyl isovalerate is a versatile and suitable standard for the development and validation of analytical methods, particularly in the fields of flavor, fragrance, and food analysis. The protocols and validation parameters provided here, based on established scientific principles and data from analogous compounds, offer a solid foundation for researchers and scientists to develop robust and reliable analytical methods for their specific needs. It is imperative that each laboratory performs its own validation to demonstrate the suitability of the method for its intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Butyl isovalerate = 98, FCC, FG 109-19-3 [sigmaaldrich.com]
- 2. butyl isovalerate, 109-19-3 [thegoodscentscompany.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyl Isovalerate: Application Notes for Use as an Analytical Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089475#butyl-isovalerate-as-a-standard-for-analytical-method-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com